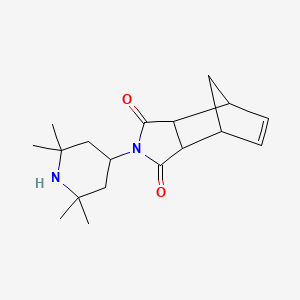
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is a complex organic compound It is characterized by its unique structure, which includes a tetrahydro ring system and a piperidyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide typically involves multiple steps. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:
Cyclization reactions: To form the tetrahydro ring system.
Substitution reactions: To introduce the piperidyl group.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents to form new products.
Reduction: Involving reducing agents to modify the compound’s structure.
Substitution: Where specific atoms or groups in the compound are replaced with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: To facilitate specific reactions, such as palladium on carbon for hydrogenation.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological molecules and potential therapeutic effects.
Medicine: Investigating its potential as a drug candidate or in drug delivery systems.
Industry: As a precursor for manufacturing specialized materials or chemicals.
Mecanismo De Acción
The mechanism by which 1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Modulating their activity to produce desired biological effects.
Receptors: Binding to receptor sites to trigger or inhibit specific cellular responses.
Pathways: Affecting biochemical pathways to alter physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6-Tetrahydro-3,6-methanophthalimide: Lacks the piperidyl group, which may affect its reactivity and applications.
N-(2,2,6,6-Tetramethyl-4-piperidyl)phthalimide: Similar structure but different ring system, leading to distinct properties.
Uniqueness
1,2,3,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)-3,6-methanophthalimide is unique due to its combination of a tetrahydro ring system and a piperidyl group
Propiedades
Número CAS |
79720-27-7 |
|---|---|
Fórmula molecular |
C18H26N2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-(2,2,6,6-tetramethylpiperidin-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H26N2O2/c1-17(2)8-12(9-18(3,4)19-17)20-15(21)13-10-5-6-11(7-10)14(13)16(20)22/h5-6,10-14,19H,7-9H2,1-4H3 |
Clave InChI |
YTDXLXHIGICVGI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)N2C(=O)C3C4CC(C3C2=O)C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















